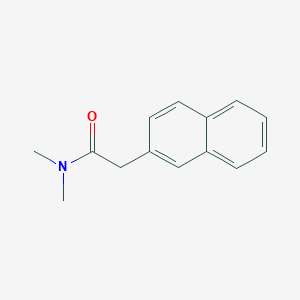![molecular formula C16H14ClNO3 B6635621 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid, also known as N-(4-chloro-2-methylphenyl)-2-[(3-pyridinylamino)carbonyl]benzeneacetamide or CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic effects. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of immune cells.
Mecanismo De Acción
The mechanism of action of 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid involves the inhibition of JAK3, which is a key signaling molecule in the immune system. JAK3 is involved in the signaling pathways of cytokines, which play a crucial role in inflammation and immune response. By inhibiting JAK3, this compound can reduce the production of cytokines and thus alleviate inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound can also inhibit the proliferation of T cells and B cells, which play a crucial role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid in lab experiments is its specificity for JAK3. This makes it a useful tool for studying the role of JAK3 in immune signaling pathways. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for research on 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid. One area of interest is the development of more potent and selective JAK3 inhibitors. Another direction is the investigation of the compound's potential use in other autoimmune and inflammatory diseases. There is also ongoing research on the safety and long-term effects of the compound in humans. Overall, this compound has shown great promise as a potential therapy for various immune-related diseases, and further research is warranted to fully understand its potential.
Conclusion
In conclusion, this compound is a potent inhibitor of JAK3 that has been extensively studied for its potential therapeutic effects in various autoimmune and inflammatory diseases. The compound has a specific mechanism of action and a range of biochemical and physiological effects. While it has some limitations in lab experiments, it shows great promise as a potential therapy for various immune-related diseases. Further research is needed to fully understand its potential and develop more potent and selective JAK3 inhibitors.
Métodos De Síntesis
The synthesis of 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid involves the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoic acid to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid has been extensively studied for its potential therapeutic effects in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has also been studied for its potential use in organ transplantation to prevent rejection.
Propiedades
IUPAC Name |
2-[3-[(4-chloro-2-methylbenzoyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-7-12(17)5-6-14(10)16(21)18-13-4-2-3-11(8-13)9-15(19)20/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGRLSAMNXDTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=CC(=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid](/img/structure/B6635580.png)
![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635604.png)
![5-[[(4-Chloro-2-methylbenzoyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6635606.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid](/img/structure/B6635613.png)
![4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)
![(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635627.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
